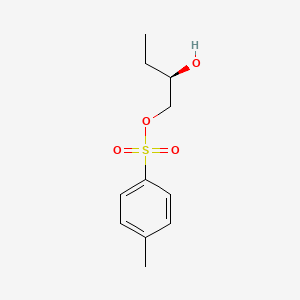
(R)-2-Hydroxybutyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxybutyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound ®-2-Hydroxybutyl tosylate is particularly notable for its role in facilitating nucleophilic substitution reactions due to its excellent leaving group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-2-Hydroxybutyl tosylate typically involves the reaction of ®-2-Butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction proceeds via nucleophilic attack of the alcohol on the sulfur atom of the tosyl chloride, resulting in the formation of the tosylate ester with retention of the stereochemistry of the starting alcohol .
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-Hydroxybutyl tosylate can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxybutyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution (S_N2) and elimination (E2) reactions. The tosylate group serves as an excellent leaving group, facilitating these reactions.
Common Reagents and Conditions
Nucleophilic Substitution (S_N2): Common nucleophiles such as halides (Cl^-, Br^-, I^-), cyanide (CN^-), and alkoxides (RO^-) can react with ®-2-Hydroxybutyl tosylate under mild conditions to replace the tosylate group with the nucleophile.
Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted compounds, such as alkyl halides, nitriles, and ethers.
Elimination Reactions: The major products are alkenes, formed by the removal of a hydrogen atom and the tosylate group.
Scientific Research Applications
®-2-Hydroxybutyl tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drug molecules and prodrugs.
Mechanism of Action
The mechanism of action of ®-2-Hydroxybutyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This process is crucial in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates, mesylates are esters of methanesulfonic acid and serve as good leaving groups in nucleophilic substitution reactions.
Trifluoromethanesulfonates (Triflates): Triflates are esters of trifluoromethanesulfonic acid and are even better leaving groups than tosylates and mesylates due to the electron-withdrawing effect of the trifluoromethyl group.
Uniqueness
®-2-Hydroxybutyl tosylate is unique in its ability to retain the stereochemistry of the starting alcohol during the tosylation process. This property is particularly valuable in the synthesis of chiral compounds, where maintaining the stereochemistry is crucial for the biological activity of the final product .
Properties
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)


![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)


![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
